H-P-Nitro-D-phe-ome hcl

Description

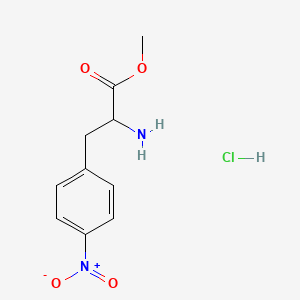

H-P-Nitro-D-phe-ome HCl (chemical name: N-[(4-Nitrophenoxy)carbonyl]-D-phenylalanine methyl ester hydrochloride) is a synthetic chiral compound derived from D-phenylalanine. It features a nitro group (-NO₂) at the para position of the phenyl ring, a methyl ester moiety, and a hydrochloride salt counterion. This compound is primarily utilized in peptide synthesis as a protected amino acid derivative, enabling selective coupling in solid-phase peptide synthesis (SPPS) due to its orthogonally reactive functional groups. Its stability under acidic and basic conditions makes it valuable in combinatorial chemistry and pharmaceutical research .

Properties

IUPAC Name |

methyl 2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHMRXRBXYHLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-P-Nitro-D-phe-ome hcl typically involves the esterification of D-phenylalanine followed by nitration. The process begins with the protection of the amino group of D-phenylalanine, followed by the esterification of the carboxyl group using methanol and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

H-P-Nitro-D-phe-ome hcl undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Strong nucleophiles such as hydroxide ions are used in nucleophilic aromatic substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding amino derivative.

Reduction: The major product is the carboxylic acid derivative.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

H-P-Nitro-D-phe-ome hcl is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving protein synthesis and enzyme activity.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of H-P-Nitro-D-phe-ome hcl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize H-P-Nitro-D-phe-ome HCl, we compare it with three structurally and functionally related compounds: Fmoc-D-Phe-OH , Boc-L-Phe-OMe , and Cbz-D-Phe-NH₂ . Key parameters include solubility, reactivity, and stability under synthesis conditions.

Structural and Functional Comparison

| Parameter | This compound | Fmoc-D-Phe-OH | Boc-L-Phe-OMe | Cbz-D-Phe-NH₂ |

|---|---|---|---|---|

| Protecting Groups | Nitrophenoxy (NO₂), methyl ester | Fmoc (9-fluorenylmethyl) | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |

| Chirality | D-configuration | D-configuration | L-configuration | D-configuration |

| Solubility (in DMF) | High (≥200 mg/mL) | Moderate (50–100 mg/mL) | High (≥150 mg/mL) | Low (20–50 mg/mL) |

| Deprotection Conditions | Acidic (HCl) | Basic (piperidine) | Acidic (TFA) | Hydrogenolysis (H₂/Pd) |

| Stability | Stable in acidic/basic media | Base-sensitive | Acid-sensitive | Redox-sensitive |

Reactivity in Peptide Coupling

- This compound : The nitro group enhances electrophilicity, facilitating rapid coupling with amines under mild conditions (e.g., DIC/HOBt activation). Its methyl ester group prevents racemization during activation .

- Fmoc-D-Phe-OH : Requires base-labile Fmoc deprotection, limiting compatibility with acid-sensitive linkers.

- Boc-L-Phe-OMe : Boc deprotection with TFA may degrade acid-labile side chains.

- Cbz-D-Phe-NH₂: Hydrogenolysis-dependent deprotection restricts use in sulfur-containing peptides.

Biological Activity

H-P-Nitro-D-phe-ome HCl (CAS Number: 108450-75-5) is a derivative of D-phenylalanine, notable for its unique chemical properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology.

This compound is synthesized through a multi-step process that typically involves:

- Protection of the amino group of D-phenylalanine.

- Esterification of the carboxyl group using methanol and hydrochloric acid.

- Nitration to introduce the nitro group at the para position of the phenyl ring.

This synthesis results in a compound with a nitro substituent that can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to form an amino group, which may participate in various biochemical pathways. Additionally, the ester group can be hydrolyzed to release the active carboxylic acid form, allowing for interactions with enzymes and receptors in biological systems.

Protein Synthesis and Enzyme Activity

This compound is employed in studies involving protein synthesis and enzyme activity. Its structural similarity to amino acids enables it to act as a substrate or inhibitor in various enzymatic reactions. For example, it has been used in research to investigate the mechanisms of enzyme catalysis and protein folding.

Therapeutic Potential

Research indicates that compounds similar to this compound may exhibit neuroprotective properties and influence neurotransmitter systems due to their structural characteristics. Studies have shown potential applications in treating neurological disorders by modulating receptor activities. The nitro group may also enhance the compound's reactivity, making it a candidate for further drug development.

In Vitro Studies

- Antitumor Activity : A study assessed the cytotoxic effects of various phenylalanine derivatives, including this compound, against cancer cell lines such as HeLa and MCF-7. Results indicated that these compounds could induce apoptosis through specific signaling pathways, highlighting their potential as anticancer agents .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of phenylalanine derivatives against oxidative stress-induced cell injury. The study found that certain derivatives could significantly reduce cell death in neuronal cell lines, suggesting therapeutic applications for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Nitro-substituted phenylalanine | Enzyme activity modulation, potential neuroprotection |

| H-D-Phe-Ome HCl | Standard phenylalanine | Basic protein synthesis |

| D-Phenylalanine methyl ester | Methylated phenylalanine | Neurotransmitter-like effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.